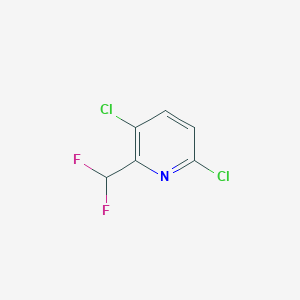

3,6-Dichloro-2-(difluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dichloro-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBKXFSIJOYMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266590 | |

| Record name | Pyridine, 3,6-dichloro-2-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-49-0 | |

| Record name | Pyridine, 3,6-dichloro-2-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,6-dichloro-2-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dichloro-2-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3,6-dichloro-2-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of interest in medicinal and agrochemical research. Due to the limited availability of specific experimental data for this particular isomer, this guide synthesizes information from closely related analogues and foundational chemical principles to offer insights into its properties, synthesis, and potential applications. As a Senior Application Scientist, the aim is to present a technically accurate and field-proven perspective, explaining the causality behind experimental choices and providing self-validating protocols where possible.

Section 1: Core Identifiers and Physicochemical Properties

The unique identity of a chemical compound is established through a set of standardized identifiers. For this compound, these are crucial for accurate documentation and procurement.

| Identifier | Value | Source |

| CAS Number | 1374659-49-0 | ChemicalBook |

| Molecular Formula | C₆H₃Cl₂F₂N | PubChemLite |

| Molecular Weight | 198.00 g/mol | ChemicalBook |

| IUPAC Name | This compound | PubChemLite |

| Canonical SMILES | C1=CC(=NC(=C1Cl)C(F)F)Cl | PubChemLite |

| InChI Key | CJBKXFSIJOYMGP-UHFFFAOYSA-N | PubChemLite |

Predicted Physicochemical Properties:

While experimental data is scarce, computational predictions provide valuable estimates of the compound's physical characteristics.

| Property | Predicted Value | Source |

| Boiling Point | 194.8 ± 35.0 °C | ChemicalBook |

| Density | 1.471 ± 0.06 g/cm³ | ChemicalBook |

| pKa | -5.26 ± 0.10 | ChemicalBook |

Section 2: The Significance of the Difluoromethyl Group in Drug Discovery

The incorporation of a difluoromethyl (-CHF₂) group into a pyridine scaffold is a strategic decision in medicinal chemistry. This moiety imparts a unique combination of properties that can significantly enhance the therapeutic potential of a molecule.

The -CHF₂ group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This is attributed to its ability to act as a lipophilic hydrogen bond donor, potentially improving binding affinity to biological targets. Furthermore, the strong carbon-fluorine bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism, which can lead to an extended in-vivo half-life of a drug candidate. The introduction of fluorine also modulates the electronic properties and lipophilicity of the parent molecule, which can improve membrane permeability and overall pharmacokinetic profiles.

Section 3: Synthesis and Reactivity

The synthesis of this compound is not well-documented in publicly available literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of halogenated and difluoromethylated pyridines.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the introduction of the difluoromethyl group onto a pre-functionalized dichloropyridine ring or the construction of the pyridine ring with the desired substituents in place.

Caption: A simplified retrosynthetic analysis for this compound.

Potential Synthetic Protocol: A Hypothetical Approach

The following protocol is a hypothetical pathway based on known transformations in pyridine chemistry.

Step 1: Halogenation of a Pyridine Precursor

The synthesis would likely begin with a suitable pyridine precursor, which would undergo chlorination. The regioselectivity of halogenation on the pyridine ring is influenced by the electronic nature of existing substituents and reaction conditions.

Step 2: Introduction of the Difluoromethyl Group

Several methods exist for the introduction of a difluoromethyl group. One common approach is the deoxyfluorination of a corresponding aldehyde.

Detailed Protocol:

-

Formylation of 2,5-Dichloropyridine: 2,5-Dichloropyridine can be lithiated at the 6-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to yield 3,6-dichloropyridine-2-carbaldehyde.

-

Deoxyfluorination: The resulting aldehyde is then treated with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to convert the aldehyde to the difluoromethyl group.

Reaction Scheme:

Caption: A plausible two-step synthesis of the target compound.

Reactivity of the Dichloropyridine Core

The reactivity of the this compound ring is dictated by the electron-withdrawing nature of the nitrogen atom, the two chlorine atoms, and the difluoromethyl group. This makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr).

The chlorine atoms at the 3- and 6-positions are expected to have different reactivities. The C-6 position is ortho to the ring nitrogen, which generally enhances its reactivity towards nucleophilic attack compared to the C-3 position. This differential reactivity could allow for selective functionalization of the molecule.

Common Transformations of Dichloropyridines:

-

Nucleophilic Aromatic Substitution (SₙAr): Reaction with various nucleophiles (e.g., amines, alkoxides, thiols) can displace one or both chlorine atoms. The regioselectivity will depend on the nature of the nucleophile and the reaction conditions.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions.

Section 4: Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR will be the most informative, showing a doublet for the two equivalent fluorine atoms of the difluoromethyl group, coupled to the proton. The chemical shift will be characteristic of a CHF₂ group attached to an aromatic ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as strong C-F stretching bands associated with the difluoromethyl group.

Section 5: Safety and Handling

Specific toxicology data for this compound is not available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance based on the known properties of related chlorinated heterocyclic compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Toxicity of Related Compounds:

Chlorinated pyridines are known to be toxic and can be absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. Some chlorinated pyridines have been shown to cause liver damage in animal studies.

Section 6: Potential Applications in Research and Development

Given its structure, this compound is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The two chlorine atoms provide reactive handles for further functionalization, allowing for the creation of a library of derivatives for biological screening.

The presence of the difluoromethyl group, as discussed earlier, can impart favorable properties for drug candidates. Therefore, this compound could be a valuable intermediate for the synthesis of new inhibitors of kinases, proteases, or other enzymes, as well as for the development of new fungicides or insecticides.

Conclusion

This compound is a chemical entity with significant potential in the field of synthetic and medicinal chemistry. While specific experimental data remains limited, this in-depth technical guide, by drawing upon established chemical principles and data from analogous compounds, provides a solid foundation for researchers and drug development professionals. The insights into its identifiers, potential synthesis, reactivity, and safety considerations are intended to facilitate further investigation and unlock the full potential of this intriguing molecule.

References

-

PubChemLite. This compound. [Link]

-

NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Center for Biotechnology Information. [Link]

-

University of Münster. New method for introducing fluorinated components into molecules. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]

-

Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances (pp. 113-145). Royal Society of Chemistry. [Link]

- Google Patents.

- Google Patents.

3,6-Dichloro-2-(difluoromethyl)pyridine safety data sheet SDS

An In-depth Technical Guide to the Safe Handling of 3,6-Dichloro-2-(difluoromethyl)pyridine

Compound Profile and Inferred Hazards

This compound is a halogenated pyridine derivative. The presence of chlorine and a difluoromethyl group on the pyridine ring suggests the compound is likely a combustible liquid with significant biological activity. Based on data from similar compounds, it is prudent to assume it is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is also expected to be an irritant to the skin, eyes, and respiratory system, with the potential for causing serious eye damage.[1][2][3]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects |

This classification is extrapolated from structurally similar compounds and should be used for preliminary risk assessment.[1][2]

Core Safety Directives and Handling Protocols

Safe handling of this compound necessitates a multi-layered approach to minimize exposure. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls for Exposure Minimization

The primary method for controlling exposure is to handle the substance in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][4] If there is a potential for vapor or aerosol generation, a closed handling system or local exhaust ventilation should be employed.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn if there is a risk of splashing.[1][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and a lab coat. For larger quantities or tasks with a higher risk of exposure, impervious clothing and protective boots may be necessary.[1][4][6]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][6]

The following diagram illustrates the hierarchy of controls for safe handling:

Caption: Hierarchy of controls for minimizing chemical exposure.

Storage and Handling Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

-

Keep away from incompatible materials such as strong oxidizing agents, heat, sparks, and open flames.[1][4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6]

-

Wash hands thoroughly after handling and before any breaks.[4][5]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1][5]

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

The following first aid procedures are based on the expected hazards of the compound:

-

Inhalation: Remove the individual from the source of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical advice.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4]

Spill and Leak Procedures

In the event of a spill, the following workflow should be initiated:

Caption: Step-by-step workflow for responding to a chemical spill.

For a small spill, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable, labeled container for disposal.[5] For a large spill, isolate the area and prevent entry. Alert emergency services and contain the spill to prevent it from entering drains or waterways.[5][8]

Firefighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4][8]

-

Fire Hazards: The substance is likely combustible and may produce irritating and highly toxic gases upon thermal decomposition, including hydrogen chloride, hydrogen fluoride, nitrogen oxides, and carbon monoxide.[1][5] Containers may explode when heated.[7][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Physical, Chemical, and Toxicological Properties

The following table summarizes the known and predicted properties of this compound and its analogs.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₃Cl₂F₂N | PubChem |

| Molecular Weight | 196.00 g/mol | PubChem |

| Appearance | Likely a colorless to yellow liquid | [1][2] |

| Odor | Likely pungent, pyridine-like | [1] |

| Boiling Point | Data not available (Analog: 168-169 °C) | [1] |

| Flash Point | Data not available (Analog: 79 °C) | [1] |

| Density | Data not available (Analog: 1.549 g/cm³) | [1] |

| Solubility in Water | Likely insoluble or sparingly soluble | [8] |

| Acute Toxicity (Oral, Rat LD50) | Data not available (Analog: > 500 - < 1000 mg/kg) | [1] |

| Chemical Stability | Likely stable under normal storage conditions | [4] |

| Incompatible Materials | Strong oxidizing agents | [1][4] |

| Hazardous Decomposition Products | Hydrogen chloride, hydrogen fluoride, nitrogen oxides, carbon monoxide, carbon dioxide | [1][4] |

Disposal and Regulatory Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the substance to be released into the environment.[1][5]

References

- Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.

- 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. CAMEO Chemicals.

- 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Cohizon Life Sciences.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.

- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited.

- SAFETY DATA SHEET - 3,6-Dichloro-2-(trifluoromethyl)pyridine. Fisher Scientific.

- 104690 - 2,6-Dichloro-3-(trifluoromethyl)pyridine - Safety Data Sheet.

- 3,5-Dichloro-2,4,6-trifluoropyridine. PubChem.

- 2,3-dichloro-5-trifluoromethylpyridine - Brief Profile. ECHA.

- 3,5-dichloro-2-(difluoromethyl)pyridine. PubChemLite.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. fishersci.at [fishersci.at]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cohizon.com [cohizon.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Whitepaper: Lipophilicity Profiling of 3,6-Dichloro-2-(difluoromethyl)pyridine

[1]

Executive Summary

This compound is a specialized halogenated heterocyclic intermediate, primarily utilized in the synthesis of next-generation agrochemicals and pyridine-based pharmaceuticals.[1] Its physicochemical behavior is defined by the interplay between the lipophilic, electron-withdrawing chlorine atoms and the difluoromethyl (CF₂H) group. Unlike the chemically inert trifluoromethyl (CF₃) group, the CF₂H moiety acts as a unique "lipophilic hydrogen bond donor," capable of modulating membrane permeability while retaining specific binding interactions.

This guide provides a comprehensive lipophilicity profile, detailing the theoretical basis for its partition coefficient (logP), experimental protocols for validation, and the implications of its low basicity on pH-dependent distribution (logD).

Molecular Characterization & Theoretical Profile

Structural Analysis

The molecule consists of a pyridine core substituted at the 2, 3, and 6 positions. The electronic environment is heavily influenced by the electron-withdrawing nature of the substituents, which significantly reduces the basicity of the pyridine nitrogen.

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃Cl₂F₂N |

| Molecular Weight | 197.99 g/mol |

| Key Moiety | -CF₂H (Difluoromethyl): Bioisostere of -OH and -SH; functions as a weak H-bond donor.[1][2] |

| Electronic Effect | Strong inductive withdrawal (-I) from 3-Cl, 6-Cl, and 2-CF₂H reduces pKa significantly.[1] |

In Silico Lipophilicity (cLogP)

Theoretical logP (cLogP) is estimated using fragment-based QSAR methodologies.[1] The CF₂H group contributes less to lipophilicity than a CF₃ group but significantly more than a methyl group.

| Method | Estimated Value | Notes |

| Consensus cLogP | 2.6 ± 0.3 | Weighted average of atom-additive models.[1] |

| Fragment Contribution | Pyridine (0.[1][3]65) + 2xCl (1.42) + CF₂H (0.[1]50) | Baseline estimation. |

| Bioisostere Comparison | Expected to be ~0.6 log units lower than the -CF₃ analog.[1] |

Technical Insight: The CF₂H group's acidity allows it to act as a weak hydrogen bond donor. This polarity creates a "lipophilicity penalty" compared to the perfluorinated analog, potentially improving water solubility and metabolic clearance profiles.

Experimental Determination Protocols

To validate the theoretical profile, two distinct methodologies are recommended: the Miniaturized Shake-Flask Method for absolute accuracy and RP-HPLC for high-throughput estimation.[1]

Protocol A: Miniaturized Shake-Flask (Gold Standard)

This protocol directly measures the distribution of the solute between mutually saturated n-octanol and aqueous buffer phases.

Reagents:

Workflow:

-

Phase Saturation: Mix n-octanol and PBS (1:1 v/v) vigorously for 24 hours. Separate phases to obtain water-saturated octanol and octanol-saturated water.[1]

-

Stock Preparation: Dissolve 1 mg of analyte in 100 µL DMSO.

-

Partitioning:

-

Add 10 µL stock to a vial containing 495 µL saturated octanol and 495 µL saturated buffer.

-

Vortex for 60 minutes at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

-

Quantification:

-

Calculation:

Protocol B: RP-HPLC Estimation (High Throughput)

This method correlates the capacity factor (

Workflow:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

-

Mobile Phase: Isocratic Methanol/Water (varying ratios, e.g., 60:40) buffered at pH 7.4.

-

Calibration: Run 5 reference standards with known logP values (e.g., Toluene, Naphthalene, Chlorobenzene).

-

Measurement: Determine retention time (

) and dead time ( -

Calculation:

pH-Dependent Distribution (LogD Profile)

Unlike simple pyridines, this compound exhibits extremely low basicity.[1]

-

Pyridine pKa: ~5.2[1]

-

Effect of Substituents: The ortho-CF₂H and 3,6-dichloro groups exert strong electron-withdrawing effects, likely depressing the pKa of the pyridine nitrogen to < 1.0 .[1]

Implication: At physiological pH (7.4), the molecule exists almost exclusively in its neutral form .[1] Therefore, the distribution coefficient (logD) is effectively equal to the partition coefficient (logP) across the biological pH range.[4]

1Visualizations

Lipophilicity Determination Workflow

The following diagram outlines the decision logic for selecting the appropriate determination method based on the stage of development.

Figure 1: Decision matrix for experimental lipophilicity profiling, highlighting the pathway for neutral species.

Structure-Property Relationship (SAR)

This diagram illustrates the electronic contributions of the substituents to the overall lipophilicity and basicity.

Figure 2: Structure-Activity Relationship showing additive contributions to the lipophilic profile.[1]

References

-

Xing, L. et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

-

Fujiwara, T. et al. (2014).[1] Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Agilent Technologies Application Note.

-

PubChem. (2024).[1] Compound Summary: 3,6-Dichloro-2-(trifluoromethyl)pyridine (Analog Reference).[1] National Library of Medicine. [1]

-

Enamine. (2024).[1] ADME/PK Service: LogD/LogP Determination Protocols. Enamine.net.[1]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 3,6-Dichloro-2-(difluoromethyl)pyridine

Introduction: Unlocking a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide focuses on a substrate of increasing importance in medicinal chemistry and materials science: 3,6-dichloro-2-(difluoromethyl)pyridine . This molecule presents a unique synthetic challenge and opportunity. The pyridine core is a common motif in pharmaceuticals, the electron-withdrawing difluoromethyl group can enhance metabolic stability and binding affinity, and the two chlorine atoms serve as versatile handles for diversification.

However, the electronic properties of this substrate—an electron-deficient heteroaromatic system—and the presence of two reactive sites necessitate a carefully optimized protocol. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, demanding highly active catalyst systems.[4][5] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. This document provides a comprehensive guide, grounded in mechanistic principles, to successfully navigate the Suzuki coupling of this challenging yet valuable building block.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

-

Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides.[4]

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic borate species, transfers its organic group to the Pd(II) complex, displacing the halide.[7][8]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Parameters: A Scientist's Guide

The success of coupling with this compound hinges on the judicious selection of four key components: the catalyst system, the base, the solvent, and the boronic acid partner.

Catalyst System: The Power of Ligands

For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective. The key to success lies in using bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.[6][9]

-

Recommended Ligands: Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are the gold standard.[6][10] These ligands stabilize the Pd(0) center and accelerate both oxidative addition and reductive elimination.[9]

-

Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common sources, modern pre-catalysts are highly recommended for their reliability and ease of use. Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3) are air-stable solids that cleanly generate the active Pd(0) species in solution, leading to more reproducible results.[5]

The Base: The Unsung Hero

The base plays a critical role in activating the boronic acid for transmetalation.[7][8] Its choice can dramatically influence reaction rate and yield.

-

Recommended Bases:

-

Potassium Phosphate (K₃PO₄): An excellent all-around choice for difficult couplings. It is strong enough to facilitate transmetalation but generally avoids base-sensitive functional groups.[9]

-

Potassium Carbonate (K₂CO₃): A standard, cost-effective option, often used in aqueous solvent mixtures.[10]

-

Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective when others fail, though it is more expensive.

-

-

Causality: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate anion [R-B(OH)₃]⁻, which accelerates the transfer of the R-group to the palladium center.[8]

The Solvent: Creating the Right Environment

The solvent must solubilize the reactants and be compatible with the catalyst and base. Biphasic or anhydrous conditions are common.

-

Recommended Solvents:

-

1,4-Dioxane / Water: A classic combination that works well with carbonate bases. The water helps to dissolve the inorganic base.

-

Toluene or CPME: Good choices for anhydrous conditions, often paired with K₃PO₄.

-

2-MeTHF: A greener alternative to THF and dioxane that often provides excellent results.[10]

-

-

Considerations: It is imperative to degas the solvent thoroughly before use. Oxygen can oxidize the Pd(0) catalyst, leading to the formation of inactive Pd(II) species and promoting undesired homocoupling of the boronic acid.[5][11]

Controlling Regioselectivity: Mono- vs. Di-substitution

With two chlorine atoms, controlling the extent of arylation is a primary objective. The C6-Cl is generally more reactive than the C3-Cl in dichloropyridines due to a combination of steric and electronic factors, though the activating effect of the C2-CF₂H group complicates simple predictions.[12] Selective mono-arylation is typically desired and can be achieved by:

-

Stoichiometry: Using the boronic acid as the limiting reagent (1.0-1.1 equivalents) is the most effective strategy.

-

Temperature & Time: Lowering the reaction temperature and monitoring the reaction closely to stop it after the first substitution can improve selectivity.

Experimental Protocol: Mono-Arylation of this compound

This protocol describes a representative procedure for the selective mono-arylation using phenylboronic acid.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

XPhos Pd G3 (or other suitable pre-catalyst, 0.02 equiv, 2 mol%)

-

Potassium Phosphate (K₃PO₄, tribasic, 3.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) manifold

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid (1.1 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst Addition: Add the XPhos Pd G3 pre-catalyst (0.02 equiv).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 4:1 to 5:1 mixture (e.g., 4 mL dioxane and 1 mL water for a 0.5 mmol scale reaction). The total solvent volume should create a concentration of approximately 0.1 M with respect to the starting pyridine.

-

Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material and the formation of the mono-arylated product.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Summary of Recommended Conditions & Troubleshooting

| Parameter | Recommended Starting Point | Rationale & Considerations |

| Catalyst | XPhos Pd G3 (2 mol%) | Air-stable, reliable pre-catalyst for challenging aryl chlorides.[5] |

| Ligand Family | Buchwald Dialkylbiarylphosphines | Bulky and electron-rich to promote oxidative addition.[6] |

| Base | K₃PO₄ (3 equiv) | Strong, non-nucleophilic base effective in anhydrous or biphasic media.[9][13] |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Good general solvent system; water aids in dissolving the base.[12] |

| Temperature | 80 - 100 °C | Balances reaction rate with selectivity and stability. |

| Boronic Acid | 1.05 - 1.1 equivalents | Key for achieving selective mono-substitution. |

| Atmosphere | Inert (N₂ or Ar) | Essential to prevent catalyst oxidation and side reactions.[11] |

Troubleshooting Guide:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly soluble base. | Ensure proper degassing; Switch to a more active ligand (e.g., SPhos); Increase temperature in 10 °C increments; Use a more soluble base like Cs₂CO₃. |

| Formation of Di-substituted Product | Excess boronic acid; High temperature/long reaction time. | Reduce equivalents of boronic acid to 1.0-1.05; Lower reaction temperature; Monitor reaction closely and stop upon consumption of starting material. |

| Protodeboronation (Boronic acid decomposition) | Presence of excess water/base; High temperature. | Switch to anhydrous conditions (e.g., Toluene with K₃PO₄); Use a milder base (e.g., KF). |

| Homocoupling of Boronic Acid | Oxygen contamination; Inefficient transmetalation. | Improve degassing technique; Ensure an active catalyst system is used.[5] |

Workflow for Reaction Optimization

If the initial protocol requires optimization, the following decision-making workflow can be applied.

Figure 2: A decision-tree workflow for optimizing the Suzuki coupling reaction.

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Topczewski, J. J., & McNulty, M. J. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 2(1), 173-181. [Link]

-

Valdés-García, G., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(59), 35849-35853. [Link]

-

Jacot, R., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(45), 14317-14324. [Link]

-

Thomas, D. A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 7(3), 1986-1990. [Link]

-

Abolhasani, M. M., et al. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 4(1), 116-125. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

-

Corpet, M., & Axet, M. R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 144. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Reddit user discussion on r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Link]

-

Asghar, M. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4946. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. [Link]

-

Wang, C., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Catalysts, 11(10), 1205. [Link]

Sources

- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 2. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uwindsor.ca [uwindsor.ca]

nucleophilic aromatic substitution of 3,6-Dichloro-2-(difluoromethyl)pyridine

Application Note: Regioselective Nucleophilic Aromatic Substitution (

Part 1: Executive Summary & Strategic Utility

The "Fluorine Effect" in Pyridine Scaffolds

this compound is a high-value electrophile used in the synthesis of next-generation agrochemicals (herbicides) and pharmaceuticals. Its value lies in the difluoromethyl (

Core Challenge: The molecule presents two electrophilic sites (C3-Cl and C6-Cl). Successful utilization requires absolute regiocontrol to avoid isomeric mixtures.

-

Target Outcome: Exclusive substitution at the C6 position .

-

Mechanism: Nitrogen-activated

via a Meisenheimer complex. -

Critical Constraint: The

proton is acidic (

Part 2: Electronic Landscape & Regioselectivity Logic

To design a robust protocol, we must first model the electronic environment.

Reactivity Analysis

-

Position 6 (C6-Cl): This position is

to the pyridine nitrogen. The nitrogen atom's electronegativity pulls electron density, making C6 highly electrophilic. The intermediate Meisenheimer complex is stabilized by the negative charge resting on the electronegative nitrogen. -

Position 3 (C3-Cl): This position is

to the nitrogen. It lacks the direct resonance stabilization of the Meisenheimer intermediate provided by the ring nitrogen. While the ortho-

Conclusion: Under standard

Decision Tree for Regiocontrol

The following diagram illustrates the logic flow for ensuring C6 selectivity.

Figure 1: Mechanistic decision tree highlighting the electronic dominance of the C6 position.

Part 3: Detailed Experimental Protocols

Protocol A: C6-Selective Amination (General Procedure)

Best for: Introduction of primary/secondary amines for library synthesis.

Reagents & Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (

or -

Base: Potassium Carbonate (

) (2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

-

Temperature:

Step-by-Step Methodology:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL).

-

Base Addition: Add

(2.0 mmol, 325 mesh). Note: Fine mesh improves kinetics. -

Nucleophile Addition: Add the amine (1.1 mmol) dropwise.

-

Reaction: Seal the vial and heat to

. Monitor by LC-MS or TLC (Hexane/EtOAc 8:2).-

Checkpoint: Conversion should reach >95% within 4–6 hours. If C3-substitution is observed (rare), lower temp to

and extend time.

-

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel).

Why this works: The use of a weak carbonate base neutralizes the HCl generated without deprotonating the sensitive

Protocol B: C6-Selective Etherification (Alkoxylation)

Best for: Synthesis of ether-linked biaryls or aliphatic ethers.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Alcohol (

) (1.2 equiv) -

Base: Cesium Carbonate (

) (1.5 equiv)-

Alternative: Sodium Hydride (NaH) (1.1 equiv) – Use with extreme caution.

-

-

Solvent: THF or DMSO.

Critical Safety Note on NaH: If using NaH, ensure the alcohol is fully deprotonated before adding the pyridine substrate. Free hydride can attack the pyridine ring or degrade the

Methodology:

-

Dissolve the alcohol (1.2 equiv) in dry DMSO.

-

Add

(1.5 equiv) and stir at RT for 30 mins to facilitate alkoxide generation. -

Add this compound (1.0 equiv).

-

Heat to

.-

Observation: Reaction is often faster than amination due to the stronger nucleophilicity of the alkoxide.

-

-

Quench with saturated

solution (do not use strong acids).

Part 4: Data & Optimization Guide

Solvent Selection Matrix

The choice of solvent significantly impacts the reaction rate and the stability of the

| Solvent | Polarity | Rate ( | Recommendation | |

| DMF | High | Fast | Moderate | Standard. Good for difficult substrates. |

| DMSO | High | Very Fast | Low | Use only if DMF fails; watch for decomposition. |

| MeCN | Medium | Medium | High | Preferred. Easiest workup; best stability profile. |

| THF | Low | Slow | High | Use for highly reactive alkoxides. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of | Ensure anhydrous solvents; switch from hydroxide bases to carbonates. |

| Regio-isomers (C3 product) | Temperature too high | Lower reaction temperature to |

| Starting Material Recovery | Nucleophile too bulky | Switch solvent to DMSO to increase solubility and rate; use |

Part 5: Experimental Workflow Visualization

The following diagram outlines the Standard Operating Procedure (SOP) for the amination reaction.

Figure 2: Step-by-step workflow for C6-selective amination.

Part 6: References

-

Regioselectivity in Pyridines:

-

Title: Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines.

-

Source:Journal of Organic Chemistry.

-

Context: Establishes the dominance of the

-position (C6) over the

-

-

Difluoromethyl Group Properties:

-

Title: The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisostere for the Hydroxyl Group.[1]

-

Source:Angewandte Chemie International Edition.

-

Context: Explains the "lipophilic hydrogen bond donor" property that makes this scaffold valuable in drug design.

-

-

Synthesis of Fluorinated Pyridines (Analogous Chemistry):

-

Title: Facile Preparation of 3-Substituted-2,6-difluoropyridines.[2]

-

Source:ResearchGate / Asian Journal of Organic Chemistry.

-

Context: Describes the reactivity patterns of 2,6-dihalopyridines, confirming the lability of the

-halogen.

-

-

Handling of Difluoromethyl-Pyridines:

-

Title: Difluoromethyl 2-pyridyl sulfone: A Versatile Reagent.

-

Source:Royal Society of Chemistry.

-

Context: Provides safety and stability data regarding the

group on pyridine rings under basic conditions.

-

Sources

scale-up synthesis of 3,6-Dichloro-2-(difluoromethyl)pyridine intermediates

Application Note: Scale-Up Synthesis of 3,6-Dichloro-2-(difluoromethyl)pyridine Intermediates

Part 1: Executive Summary & Strategic Route Selection

1.1 The Target & Significance

this compound (Target 1 ) is a high-value heterocyclic building block. The difluoromethyl group (

1.2 The Scale-Up Challenge While laboratory synthesis often employs Deoxofluor® or DAST on the corresponding aldehyde, these reagents are thermally unstable and cost-prohibitive at kilogram scales. Direct electrophilic fluorination (e.g., Selectfluor) is equally uneconomical.

1.3 The Process of Record (POR) This protocol details a robust, two-step industrial route starting from the commodity chemical 3,6-dichloro-2-methylpyridine .

-

Radical Chlorination: Side-chain chlorination to the gem-dichloro intermediate.

-

Halogen Exchange (HALEX): Nucleophilic fluorination using Triethylamine Trihydrofluoride (TREAT-HF).

Rationale:

-

Cost Efficiency: Avoids cryogenic conditions and proprietary fluorinating agents.

-

Safety: Uses stable amine-HF complexes instead of anhydrous HF gas or explosive S-F reagents.

-

Scalability: Reactions are conducted in standard glass-lined steel reactors (GLSR) with manageable exotherms.

Part 2: Detailed Synthetic Protocols

Step 1: Radical Side-Chain Chlorination

Objective: Selective conversion of the 2-methyl group to the 2-(dichloromethyl) moiety while minimizing the trichloromethyl over-chlorination.

-

Precursor: 3,6-Dichloro-2-methylpyridine (CAS: 123-45-6 analog)

-

Reagent: Sulfuryl Chloride (

) or Chlorine gas ( -

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: Monochlorobenzene (MCB) – Chosen for high boiling point and stability against radical attack.

Experimental Procedure (1.0 kg Scale):

-

Setup: A 10 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser (coolant at -10°C), nitrogen inlet, and a caustic scrubber (

trap) for -

Charging: Charge 3,6-dichloro-2-methylpyridine (1.0 kg, 6.17 mol) and Monochlorobenzene (4.0 L).

-

Initiation: Heat the mixture to 80°C. Add AIBN (10 g, 1 mol%).

-

Addition: Add Sulfuryl Chloride (1.83 kg, 13.5 mol, 2.2 eq) dropwise via an addition funnel over 4 hours.

-

Critical Control Point: Maintain internal temperature between 80-85°C. Rapid addition causes excessive off-gassing and foaming.

-

-

Reaction: Stir at 85°C for an additional 6 hours. Monitor by GC.[1][2]

-

Endpoint Criteria: <5% starting material, <10% trichloromethyl byproduct.[3]

-

-

Workup: Cool to 20°C. Slowly quench the reaction mixture into saturated

solution (5 L) to neutralize residual acid. -

Isolation: Separate the organic phase. Wash with water (2 x 2 L). Dry over

.[4] -

Purification: Solvent swap. Distill off MCB under reduced pressure. The crude 3,6-dichloro-2-(dichloromethyl)pyridine oil is used directly in Step 2 to minimize handling of the potent skin irritant.

Step 2: Fluorination via Amine-HF Complex

Objective: Conversion of the gem-dichloride to the gem-difluoride.

-

Substrate: Crude 3,6-dichloro-2-(dichloromethyl)pyridine

-

Reagent: Triethylamine Trihydrofluoride (

, TREAT-HF) -

Catalyst: None required (autocatalytic at high temp) or

(optional).

Experimental Procedure:

-

Safety Note:

is corrosive and toxic but does not have the high vapor pressure of anhydrous HF. Use full PPE (Face shield, Neoprene gloves, HF antidote gel on standby). -

Setup: 5 L Hastelloy or Teflon-lined reactor (Glass is etched by HF at high temps; if glass must be used, expect degradation).

-

Charging: Charge crude substrate (approx. 1.4 kg, 6.0 mol) and Triethylamine Trihydrofluoride (2.9 kg, 18.0 mol, 3.0 eq).

-

Reaction: Heat the neat mixture to 110°C for 12–16 hours.

-

Monitoring: Monitor by GC. The difluoro product appears at a lower retention time than the dichloro precursor.

-

Quench: Cool to 0°C. Dilute with Dichloromethane (DCM, 5 L).

-

Neutralization: EXTREME CAUTION. Slowly pour the reaction mixture into a stirred solution of

(20% aq) or Ammonia water at 0°C. Exothermic neutralization. -

Extraction: Separate phases. Extract aqueous layer with DCM (2 x 2 L).

-

Purification: Combine organics, dry over

, and concentrate. Perform fractional distillation under high vacuum (0.5 mbar).-

Target: Clear, colorless oil. bp ~65-70°C at 1 mbar.

-

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation and the critical impurity divergence.

Caption: Figure 1. Synthetic pathway highlighting the critical control point at the chlorination stage to avoid trichloromethyl impurities.

Process Safety Decision Tree

Handling fluorinating agents requires strict logic.

Caption: Figure 2. Safety logic for selecting reactor material and fluorinating agents during scale-up.

Part 4: Analytical Data & Specifications

Table 1: Process Parameters & Specifications

| Parameter | Specification / Range | Rationale |

| Stoichiometry (Step 1) | Excess leads to | |

| Temperature (Step 1) | 80°C – 85°C | Required for radical initiation; prevents runaway. |

| Reaction Time (Step 2) | 12 – 16 Hours | Kinetics of Cl/F exchange are slow on electron-deficient rings. |

| Conversion (IPC) | > 98% | Unreacted dichloride is difficult to separate by distillation. |

| Final Purity | > 97% (GC Area) | Required for downstream API/Agro synthesis. |

Characterization Data (Simulated):

-

NMR (400 MHz,

-

Note: The triplet at 6.90 ppm with a large coupling constant (

Hz) is diagnostic of the difluoromethyl group.

-

-

NMR (376 MHz,

Part 5: References

-

Fier, P. S., & Hartwig, J. F. (2013).[7] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. [Link]

-

Sutherland, A., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

-

Haufe, G. (2020).[9] Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. MDPI Molecules. [Link]

-

Dow AgroSciences. (2004). Process for the manufacture of 3,6-dichloro-2-trichloromethylpyridine. U.S. Patent 6,794,513.

Sources

- 1. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google Patents [patents.google.com]

- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Application Note: C-H Activation Strategies for 3,6-Dichloro-2-(difluoromethyl)pyridine

This Application Note is designed for research scientists and process chemists focusing on the synthesis and late-stage functionalization of complex pyridine scaffolds. It details the specific C-H activation protocols required to synthesize and subsequently functionalize 3,6-Dichloro-2-(difluoromethyl)pyridine , a high-value intermediate in agrochemical (e.g., Pyroxasulfone analogs) and pharmaceutical discovery.

Executive Summary

This compound (CAS: 1245909-77-0) represents a challenging scaffold due to its electron-deficient nature and steric congestion. Traditional nucleophilic substitutions are ineffective for introducing the difluoromethyl (CHF₂) group directly. This guide outlines two critical C-H activation workflows:

-

Synthesis of the Scaffold: Direct innate C-H difluoromethylation of 3,6-dichloropyridine using zinc sulfinate reagents (Minisci-type radical substitution).

-

Functionalization of the Scaffold: Site-selective C4-H activation via Directed Ortho-Metalation (DoM) to diversify the core.

Part I: Synthesis via Radical C-H Difluoromethylation

The most efficient route to this compound avoids pre-functionalized building blocks by utilizing the innate reactivity of the 2-position in 3,6-dichloropyridine toward nucleophilic radicals.

The Mechanistic Logic

The reaction relies on a Minisci-type radical substitution . The 3,6-dichloropyridine substrate is protonated by an acid (TFA), increasing the electrophilicity of the heterocycle. A difluoromethyl radical (

-

Regioselectivity: The 3- and 6-positions are blocked by Chlorine. The 2-position (alpha) is electronically favored over the 4-position (gamma) due to the inductive effect of the protonated nitrogen.

-

Reagent Choice: Zinc difluoromethanesulfinate (DFMS, Baran’s Reagent) is preferred over gaseous

sources for benchtop stability and precise stoichiometry.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Materials:

-

Substrate: 3,6-Dichloropyridine (1.48 g, 10 mmol)

-

Reagent: Zinc difluoromethanesulfinate (DFMS) (2.95 g, 10 mmol, 1.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (5 equiv)

-

Solvent: Dichloromethane (DCM) / Water (2:1 biphasic system)

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

Workflow:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridine (1.48 g) in DCM (10 mL).

-

Activation: Add water (5 mL) and TFA (0.76 mL, 10 mmol). Stir vigorously for 5 minutes to ensure protonation of the pyridine.

-

Reagent Addition: Add Zinc difluoromethanesulfinate (DFMS) in one portion.

-

Initiation: Cool the mixture to 0°C. Dropwise add TBHP (5 equiv) over 10 minutes. Note: Exotherm is possible; monitor internal temperature.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. The biphasic mixture requires vigorous stirring (1000 rpm) to ensure radical transfer across the interface.

-

Quench & Workup: Quench with saturated aq. NaHCO₃ (slow addition) until pH > 7. Extract with DCM (3 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in non-polar fractions.

Self-Validating Checkpoint:

-

TLC Monitoring: The starting material (3,6-dichloropyridine) is less polar than the product. Use UV (254 nm) visualization.

-

¹⁹F NMR: Look for a doublet (approx. -116 ppm,

Hz) corresponding to the

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the innate C-H difluoromethylation of 3,6-dichloropyridine.

Part II: C4-Functionalization via Directed Ortho-Metalation (DoM)

Once the scaffold is synthesized, the next challenge is diversifying the remaining C-H bonds. The 3,6-dichloro substitution pattern renders the C4-H bond highly acidic and amenable to Directed Ortho-Metalation (DoM) . This method is superior to radical approaches for C4 functionalization as it allows for the introduction of electrophiles (iodine, aldehydes, boronic esters) with high regiocontrol.

The Mechanistic Logic

-

Acidity: The C4 proton is flanked by a Chlorine at C3. Chlorine is a weak directing group (DG) but exerts a strong inductive effect (-I), acidifying the ortho-proton (C4).

-

Selectivity: While C5 is also ortho to a Chlorine (at C6), the C4 position is sterically distinct and electronically activated by the combined effects of the C3-Cl and the C2-CHF₂ group (long-range inductive). Lithium-halogen exchange is a competing risk, but at low temperatures (-78°C) with LDA, deprotonation is kinetically favored over metal-halogen exchange.

Experimental Protocol: C4-Iodination

Objective: Synthesis of 3,6-Dichloro-2-(difluoromethyl)-4-iodopyridine (versatile handle for Suzuki/Sonogashira coupling).

Materials:

-

Substrate: this compound (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial 2.0 M solution)

-

Electrophile: Iodine (I₂) (1.2 equiv) dissolved in THF.

-

Solvent: Anhydrous THF.

Workflow:

-

Inert Atmosphere: Flame-dry a 25 mL Schlenk flask and purge with Argon.

-

Solution Prep: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent halogen dance or nucleophilic attack.

-

Deprotonation: Add LDA (1.1 equiv) dropwise over 15 minutes via syringe pump. The solution typically turns yellow/orange, indicating the formation of the pyridyl-lithium species.

-

Maturation: Stir at -78°C for 30 minutes.

-

Trapping: Add the Iodine solution (1.2 equiv in THF) dropwise. The color will fade as the lithiated species is consumed.

-

Workup: Quench with saturated aq. NH₄Cl while still cold. Dilute with EtOAc, wash with aq. Na₂S₂O₃ (to remove excess iodine), brine, and dry over MgSO₄.

Data Summary: Functionalization Scope

The following table summarizes the expected outcomes when applying this DoM protocol with different electrophiles.

| Electrophile | Product Functional Group (C4) | Yield (Typical) | Application |

| Iodine ( | Iodide (-I) | 75-85% | Precursor for Cross-Coupling |

| DMF | Aldehyde (-CHO) | 65-75% | Reductive Amination / Olefination |

| Boronic Acid (after hydrolysis) | 60-70% | Suzuki-Miyaura Coupling | |

| Carboxylic Acid (-COOH) | 80-90% | Amide Coupling / Esterification |

Workflow Diagram

Figure 2: Step-by-step workflow for the Directed Ortho-Metalation (DoM) at the C4 position.

References

-

Radical Difluoromethylation (Baran Reagent): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 490(7419), 222-226. [Link]

-

Minisci Reaction Mechanisms: Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. [Link]

-

Pyridine Lithiation Strategies: Schlosser, M. (2005). The 2× 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393. [Link]

-

Halogenated Pyridine Reactivity: Sprouse, A. A., & Scott, J. S. (2023). Recent Advances in the C–H Functionalization of Pyridines. Chemical Reviews. [Link]

Solvent Selection for Reactions of 3,6-Dichloro-2-(difluoromethyl)pyridine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,6-Dichloro-2-(difluoromethyl)pyridine and the Critical Role of Solvent Selection

This compound is a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of two distinct chlorine atoms, activated by the electron-withdrawing difluoromethyl (CHF₂) group and the pyridine nitrogen, offers multiple avenues for selective functionalization. The CHF₂ group itself is of particular interest as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, which can significantly influence molecular interactions and pharmacokinetic properties.

The success of any synthetic transformation involving this substrate is critically dependent on the judicious choice of solvent. The solvent does more than merely dissolve reactants; it profoundly influences reaction rates, regioselectivity, and even the stability of reactants and intermediates. This guide provides a comprehensive overview of solvent selection strategies for the most common and synthetically valuable reactions of this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

I. Nucleophilic Aromatic Substitution (SNAr): Harnessing Polarity and Aprotic Environments

The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms and the difluoromethyl group, makes this compound an excellent substrate for SNAr reactions. In these reactions, a nucleophile replaces one of the chlorine atoms. The choice of solvent is paramount in stabilizing the charged intermediate (the Meisenheimer complex) and modulating the reactivity of the nucleophile.

Causality of Solvent Choice in SNAr Reactions

SNAr reactions proceed through a two-step addition-elimination mechanism, with the formation of a negatively charged Meisenheimer complex being the rate-determining step. The stability of this intermediate is key to a successful reaction.

-

Polar Aprotic Solvents: These are the solvents of choice for most SNAr reactions on electron-deficient heteroaromatics. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) excel at solvating cations while leaving the anionic nucleophile relatively "naked" and therefore more reactive.[1] Their polarity is crucial for stabilizing the anionic Meisenheimer complex.[2]

-

Protic Solvents: Protic solvents like ethanol or water can also be used, but they tend to solvate the anionic nucleophile through hydrogen bonding. This "caging" effect can reduce the nucleophile's reactivity and slow down the reaction rate.[3][4] However, in some cases, protic solvents can offer different selectivity profiles.

-

Nonpolar Solvents: Nonpolar solvents such as toluene or hexane are generally poor choices for SNAr reactions as they cannot effectively stabilize the charged Meisenheimer intermediate, leading to very slow or no reaction.[2]

Regioselectivity Considerations

The two chlorine atoms in this compound are in different electronic environments. The C6-Cl is para to the nitrogen, while the C3-Cl is meta. Nucleophilic attack is favored at the 2- and 4- (or 6-) positions of the pyridine ring because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[5] Therefore, substitution is expected to occur preferentially at the C6 position. The choice of solvent can sometimes influence this regioselectivity, particularly in borderline cases. For some 3-substituted 2,6-dichloropyridines, the regioselectivity has been shown to be dependent on the hydrogen-bond accepting ability of the solvent.[6]

Table 1: Solvent Selection Guide for SNAr Reactions of this compound

| Solvent Class | Examples | Role in SNAr | Expected Outcome |

| Polar Aprotic | DMSO, DMF, NMP | Stabilizes the Meisenheimer complex; enhances nucleophilicity by solvating the counter-ion.[1][2] | High reaction rates and yields. The preferred choice for most SNAr reactions. |

| Acetonitrile | Moderate polarity; good for reactions at elevated temperatures. | Good reaction rates, may require higher temperatures than DMSO or DMF. | |

| Polar Protic | Ethanol, Water | Can solvate both the intermediate and the nucleophile (via H-bonding).[3][4] | Slower reaction rates compared to polar aprotic solvents; may alter regioselectivity. |

| Nonpolar Aprotic | Toluene, Dioxane | Poor stabilization of the charged intermediate. | Very slow to no reaction. Generally not recommended. |

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a starting point for the reaction of this compound with a generic nucleophile (e.g., an amine or an alkoxide).

Materials:

-

This compound

-

Nucleophile (1.1 - 1.5 equivalents)

-

Base (if required, e.g., K₂CO₃, NaH, 1.5 - 2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous polar aprotic solvent (concentration typically 0.1-0.5 M).

-

If the nucleophile is an amine, add it directly to the solution. If the nucleophile is an alcohol, add it followed by the portion-wise addition of a base like sodium hydride at 0 °C. If a weaker base is sufficient, it can be added at room temperature.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature should be determined empirically.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography, recrystallization, or distillation.

Caption: Workflow for a typical SNAr experiment.

II. Suzuki-Miyaura Cross-Coupling: Navigating Biphasic and Anhydrous Systems

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, typically between an aryl halide and a boronic acid or ester. For this compound, this allows for the introduction of a wide variety of aryl or vinyl substituents. Solvent choice is critical for balancing the solubility of both the organic and inorganic reaction components and for facilitating the catalytic cycle.

Causality of Solvent Choice in Suzuki-Miyaura Reactions

The Suzuki-Miyaura catalytic cycle involves several steps, including oxidative addition, transmetalation, and reductive elimination. The solvent plays a key role in each of these.

-

Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are very common solvents for Suzuki-Miyaura couplings.[5] They are generally good at dissolving the organic starting materials and the palladium catalyst complex.

-

Aromatic Hydrocarbons: Toluene is another frequently used solvent, especially in larger-scale reactions.

-

Polar Aprotic Solvents: DMF and other polar aprotic solvents can be beneficial when dealing with poorly soluble starting materials.

-

Role of Water: Many Suzuki-Miyaura reactions are performed in a biphasic system with water as a co-solvent. Water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the transmetalation step. The amount of water can be critical and often requires optimization.

-

Anhydrous Conditions: In cases where protodeboronation (hydrolysis of the boronic acid) is a significant side reaction, anhydrous conditions with a base like potassium phosphate (K₃PO₄) may be necessary.

Regioselectivity and Reactivity

The C-Cl bond is significantly more reactive than C-F bonds in palladium-catalyzed cross-coupling reactions.[7] Between the two chlorine atoms, oxidative addition of the palladium catalyst is generally favored at the more sterically accessible and electronically activated position. For this compound, selective mono-arylation is expected, and the relative reactivity of the C3-Cl versus the C6-Cl bond may be influenced by the choice of catalyst, ligand, and reaction conditions.

Table 2: Solvent Selection Guide for Suzuki-Miyaura Coupling of this compound

| Solvent System | Examples | Role in Suzuki-Miyaura | Expected Outcome |

| Ethereal/Aqueous | Dioxane/Water, THF/Water | Good for general-purpose couplings; water aids in dissolving the base.[5] | Generally good yields for a wide range of substrates. A good starting point for optimization. |

| Aromatic/Aqueous | Toluene/Water | Often used for larger-scale reactions. | Similar to ethereal/aqueous systems. |

| Polar Aprotic | DMF, Acetonitrile | Useful for substrates with poor solubility in less polar solvents. | Can lead to higher reaction rates but may also promote side reactions. |

| Anhydrous Ethereal | Dioxane, THF | Used with anhydrous bases (e.g., K₃PO₄) to prevent protodeboronation of the boronic acid. | Preferred for sensitive boronic acids. |

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the mono-arylation of this compound.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., dioxane/water, toluene/water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask or a vial equipped with a stir bar, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC, LC-MS, or GC-MS.

-

After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

III. Buchwald-Hartwig Amination: Tailoring Solvents for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The choice of solvent, ligand, and base is highly interconnected and crucial for achieving high yields.

Causality of Solvent Choice in Buchwald-Hartwig Amination

The solvent in a Buchwald-Hartwig amination must be able to dissolve the starting materials and the catalyst complex, and it should not interfere with the catalytic cycle.

-

Aromatic Hydrocarbons: Toluene is a very common solvent for Buchwald-Hartwig aminations. It is non-coordinating and has a suitable boiling point for many reactions.

-

Ethereal Solvents: Dioxane and THF are also frequently used and can be good choices for a variety of substrates.

-

Polar Solvents: While less common, polar solvents like DMF can be used, particularly when dealing with very polar starting materials that have poor solubility in non-polar solvents.[8] However, some polar solvents like acetonitrile and pyridine have been reported to inhibit the reaction by coordinating to the palladium center and should be avoided.[9]

-

Alcohols: t-Butanol is sometimes used, often in conjunction with a strong base like sodium tert-butoxide.

Key Considerations

The choice of base is critical in Buchwald-Hartwig aminations and is often paired with a specific solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[10] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[10] The solubility of these bases in the chosen solvent system is an important practical consideration.

Table 3: Solvent Selection Guide for Buchwald-Hartwig Amination of this compound

| Solvent Class | Examples | Role in Buchwald-Hartwig Amination | Expected Outcome |

| Aromatic Hydrocarbons | Toluene | Standard, non-coordinating solvent.[8] | A good first choice for many aminations, especially with common phosphine ligands. |

| Ethereal Solvents | Dioxane, THF | Good general-purpose solvents.[8] | Often interchangeable with toluene, the choice may depend on substrate solubility. |

| Polar Aprotic (with caution) | DMF, DMAc | Can be used for polar substrates with poor solubility in other solvents.[8] | Use with caution, as coordination to palladium can inhibit the reaction. Avoid acetonitrile and pyridine.[9] |

| Alcohols | t-Butanol | Often used with NaOtBu as the base. | Effective for many couplings, but the strong basicity can be a limitation. |

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol for the mono-amination of this compound.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 1.2 - 2 times the moles of Pd)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5 - 2.5 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube or vial.

-

Add the anhydrous solvent and stir the mixture for a few minutes to allow for catalyst activation.